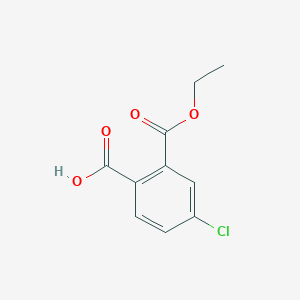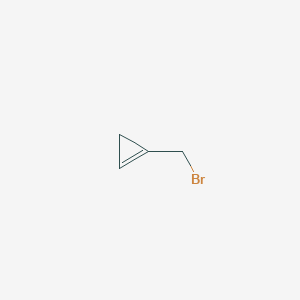
1-(Bromomethyl)cyclopropene
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-(Bromomethyl)cyclopropene is an organobromine compound with the chemical formula C₄H₇Br. It is a member of the cyclopropene family, characterized by a three-membered carbon ring with a bromomethyl group attached. This compound is of significant interest in organic chemistry due to its unique structure and reactivity.
Méthodes De Préparation
1-(Bromomethyl)cyclopropene can be synthesized through various methods. One common synthetic route involves the α-bromination of carbonyl compounds. For instance, the reaction of α-bromoketones or aldehydes with ethyl cyanoacetate or malononitrile in the presence of cyanogen bromide (BrCN) and triethylamine (Et₃N) yields bromomethyl cyclopropane derivatives . This method is efficient and provides high yields within a short reaction time.
Industrial production methods often involve the use of molecular bromine or copper(II) bromide for the bromination of ketones . These methods are scalable and economically viable for large-scale production.
Analyse Des Réactions Chimiques
1-(Bromomethyl)cyclopropene undergoes various chemical reactions, including:
Substitution Reactions: The bromomethyl group can be substituted with other nucleophiles, such as phenylmagnesium bromide, to form new compounds.
Oxidation and Reduction: The compound can undergo oxidation to form corresponding cyclopropyl ketones or reduction to form cyclopropylmethyl derivatives.
Cyclopropanation: The compound can participate in cyclopropanation reactions, forming cyclopropane rings with various substituents.
Common reagents used in these reactions include Grignard reagents, molecular bromine, and cyanogen bromide. The major products formed depend on the specific reaction conditions and reagents used.
Applications De Recherche Scientifique
1-(Bromomethyl)cyclopropene has diverse applications in scientific research:
Biology and Medicine: The cyclopropyl group is influential in biological systems, exhibiting antibacterial, antiviral, and enzyme inhibition activities. This makes this compound a valuable compound in medicinal chemistry for the development of new drugs.
Industry: The compound is used in the production of specialty chemicals and materials, leveraging its unique reactivity and structural properties.
Mécanisme D'action
The mechanism of action of 1-(Bromomethyl)cyclopropene involves the formation of reactive intermediates during its chemical reactions. For example, in substitution reactions, the bromomethyl group acts as a leaving group, allowing nucleophiles to attack the cyclopropene ring . The molecular targets and pathways involved depend on the specific application and reaction conditions.
Comparaison Avec Des Composés Similaires
1-(Bromomethyl)cyclopropene can be compared with other similar compounds, such as:
Bromocyclopropane: This compound has a similar structure but lacks the double bond present in cyclopropene.
Chloromethylcyclopropane: Similar to this compound but with a chlorine atom instead of bromine.
Iodomethylcyclopropane: Contains an iodine atom instead of bromine, exhibiting different reactivity and properties.
The uniqueness of this compound lies in its cyclopropene ring structure, which imparts distinct reactivity and stability compared to its analogs.
Propriétés
Formule moléculaire |
C4H5Br |
|---|---|
Poids moléculaire |
132.99 g/mol |
Nom IUPAC |
1-(bromomethyl)cyclopropene |
InChI |
InChI=1S/C4H5Br/c5-3-4-1-2-4/h1H,2-3H2 |
Clé InChI |
VXFCXJZQHCQVMH-UHFFFAOYSA-N |
SMILES canonique |
C1C=C1CBr |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



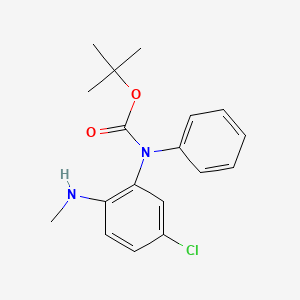
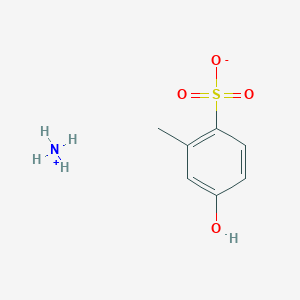
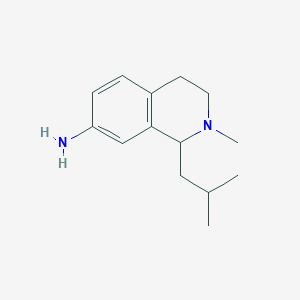


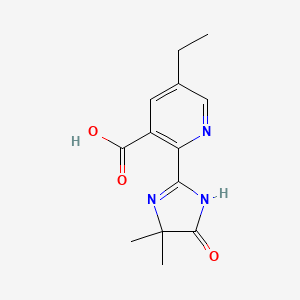
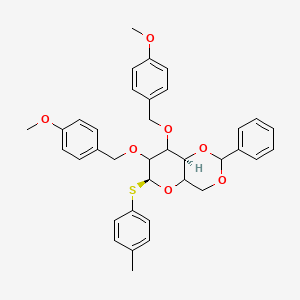
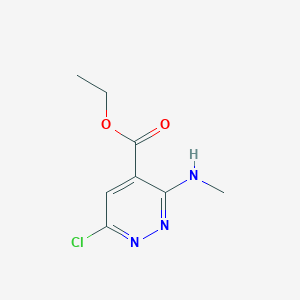
![2,3,9-Trimethyl-6H-thieno[3,2-f][1,2,4]triazolo[4,3-a][1,4]diazepine](/img/structure/B13857127.png)
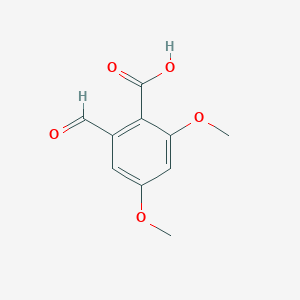
![(3R)-N-[2-(4-methoxyphenyl)ethyl]-1-naphthalen-2-ylsulfonylpiperidine-3-carboxamide](/img/structure/B13857142.png)

